2-Tert-butyl-pyridine-5-boronic acid
CAS No.: 1174312-53-8
Cat. No.: VC3260699
Molecular Formula: C9H14BNO2
Molecular Weight: 179.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1174312-53-8 |
|---|---|
| Molecular Formula | C9H14BNO2 |
| Molecular Weight | 179.03 g/mol |
| IUPAC Name | (6-tert-butylpyridin-3-yl)boronic acid |
| Standard InChI | InChI=1S/C9H14BNO2/c1-9(2,3)8-5-4-7(6-11-8)10(12)13/h4-6,12-13H,1-3H3 |
| Standard InChI Key | YPVRENWHCBDGTR-UHFFFAOYSA-N |
| SMILES | B(C1=CN=C(C=C1)C(C)(C)C)(O)O |
| Canonical SMILES | B(C1=CN=C(C=C1)C(C)(C)C)(O)O |
Introduction
Chemical Properties and Structure
The structural characteristics of 2-Tert-butyl-pyridine-5-boronic acid contribute significantly to its reactivity and applications in organic synthesis. Understanding these properties is essential for researchers and manufacturers utilizing this compound in various chemical processes.
Physical and Chemical Characteristics
2-Tert-butyl-pyridine-5-boronic acid possesses distinct physical and chemical properties that make it valuable in synthetic applications. The compound has a molecular weight of 179.02396 g/mol and a molecular formula of C9H14BNO2 . Its structure combines the aromatic pyridine ring with a bulky tert-butyl group at the 2-position and a reactive boronic acid moiety at the 5-position.
The compound requires specific storage conditions to maintain its integrity and reactivity. It should be stored at -20°C in sealed containers under dry conditions to prevent degradation . This sensitivity to environmental conditions highlights the reactive nature of the boronic acid functional group, which can undergo unwanted transformations in the presence of moisture or elevated temperatures.
| Property | Value |
|---|---|
| Molecular Weight | 179.02396 g/mol |
| Molecular Formula | C9H14BNO2 |
| CAS Number | 1174312-53-8 |
| MDL Number | MFCD18254139 |
| Storage Condition | -20°C, sealed, dry |
Structural Characteristics and Reactivity
The reactivity of 2-Tert-butyl-pyridine-5-boronic acid stems primarily from its boronic acid group, which makes it highly reactive and selective in coupling reactions . The boronic acid functionality serves as a nucleophilic component in cross-coupling reactions, particularly with aryl or vinyl halides, enabling the formation of carbon-carbon bonds.
The presence of the tert-butyl group at the 2-position of the pyridine ring provides steric bulk that can influence the reactivity and selectivity of the compound in synthetic applications. This bulky substituent can shield one face of the molecule, directing reactions to occur from the less hindered approach and potentially enhancing the stereoselectivity of transformations involving this reagent.
The pyridine ring itself contributes to the compound's properties through its aromatic character and the presence of a nitrogen atom that can participate in coordination chemistry or serve as a hydrogen bond acceptor. These features make 2-Tert-butyl-pyridine-5-boronic acid a versatile building block in the synthesis of compounds with applications ranging from pharmaceuticals to materials science.
Applications in Organic Synthesis
2-Tert-butyl-pyridine-5-boronic acid has emerged as a valuable reagent in modern synthetic chemistry, offering pathways to complex molecular structures through well-established coupling methodologies.
Cross-Coupling Reactions
The primary application of 2-Tert-butyl-pyridine-5-boronic acid lies in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This palladium-catalyzed coupling process allows for the formation of carbon-carbon bonds between the boronic acid and various aryl or vinyl halides . The reaction proceeds under relatively mild conditions and exhibits high functional group tolerance, making it a preferred method for constructing complex molecular frameworks.
In typical Suzuki-Miyaura coupling reactions, 2-Tert-butyl-pyridine-5-boronic acid reacts with aryl halides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. The resulting products often incorporate the 2-tert-butylpyridine moiety into larger molecular structures, which can be further elaborated through additional synthetic transformations.
The coupling reactions involving this boronic acid are characterized by high selectivity and efficiency, attributes that have contributed to their widespread adoption in both academic and industrial settings. The reaction conditions can be tailored to accommodate various substrates, expanding the scope of accessible products.
Pharmaceutical Synthesis
In the pharmaceutical industry, 2-Tert-butyl-pyridine-5-boronic acid serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals . The ability to introduce the 2-tert-butylpyridine scaffold into drug candidates through controlled coupling reactions has made this compound an important building block in medicinal chemistry.
The pyridine ring itself is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties. The incorporation of a tert-butyl group can modulate the lipophilicity and metabolic stability of drug candidates, while the position-5 serves as a handle for further structural elaboration through the boronic acid functionality.
Pharmaceutical researchers utilize 2-Tert-butyl-pyridine-5-boronic acid to create structurally diverse compound libraries for drug discovery efforts, leveraging the efficiency and reliability of boronic acid-mediated coupling reactions to access novel chemical space with potential therapeutic applications.
Materials Science Applications
Beyond its roles in pharmaceutical synthesis, 2-Tert-butyl-pyridine-5-boronic acid contributes to advancements in materials science through the construction of functional molecular architectures.
Organic Electronic Materials
2-Tert-butyl-pyridine-5-boronic acid is utilized in the development of organic electronic materials, where precisely defined molecular structures are essential for achieving desired electronic properties . The pyridine ring, with its electron-deficient character, can serve as an electron-accepting unit in donor-acceptor systems, which are fundamental to many organic electronic applications.
Through Suzuki-Miyaura coupling, the compound can be incorporated into conjugated polymers and oligomers designed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The tert-butyl group can enhance solubility and processability of these materials, addressing key challenges in the fabrication of organic electronic devices.
Polymer Chemistry
In polymer chemistry, 2-Tert-butyl-pyridine-5-boronic acid enables the synthesis of functionalized polymers with tailored properties . Polymerization reactions utilizing this compound can produce materials with specific optical, electronic, or mechanical characteristics suited for specialized applications.
The boronic acid functionality allows for controlled cross-linking of polymer chains or the attachment of the 2-tert-butylpyridine unit as a pendant group, imparting new properties to the polymer matrix. These modifications can influence solubility, thermal stability, and interaction with other materials, expanding the range of applications for the resulting polymers.
Synthetic Approaches and Methodologies
The synthesis of 2-Tert-butyl-pyridine-5-boronic acid and its derivatives involves several methodologies that highlight the evolving landscape of organometallic chemistry.
Borylation Reactions
| Size (g) | Availability | Price |
|---|---|---|
| 0.025 | 10-20 days | ฿35,600.00 |
| 0.100 | 10-20 days | ฿120,000.00 |
| 0.100 (MACKLIN) | Not specified | $1,932.14 |
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